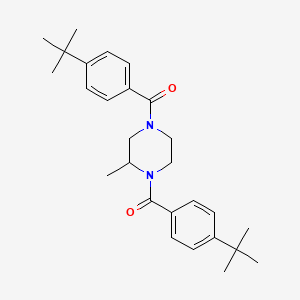

1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine

Description

1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine is a substituted piperazine derivative characterized by a central piperazine ring with a methyl group at position-2 and two 4-tert-butylbenzoyl groups at positions 1 and 2. This structural configuration imparts unique physicochemical and biological properties. Piperazine derivatives are widely studied for their versatility in pharmaceuticals, catalysis, and materials science due to their ability to form hydrogen bonds, chelate metals, and interact with biological targets . The methyl group at position-2 introduces conformational constraints, influencing molecular interactions and stability .

Properties

IUPAC Name |

[4-(4-tert-butylbenzoyl)-3-methylpiperazin-1-yl]-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O2/c1-19-18-28(24(30)20-8-12-22(13-9-20)26(2,3)4)16-17-29(19)25(31)21-10-14-23(15-11-21)27(5,6)7/h8-15,19H,16-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKXPPVJNPLWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:

- Oxidation : Converts to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Reduces carbonyl groups to alcohols using lithium aluminum hydride.

- Substitution : Allows for the introduction of different functional groups through nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules. Specifically:

- Anticancer Properties : Research indicates that derivatives of piperazine exhibit significant anticancer properties. For instance, studies show that similar compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines through mechanisms such as caspase activation and inhibition of the PI3K/Akt/mTOR pathway.

- Antimicrobial Activity : Similar piperazine derivatives have demonstrated activity against various bacterial strains and fungi, positioning them as candidates for antimicrobial development.

Medicine

In medicinal chemistry, 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine is explored for its therapeutic properties:

- Anti-inflammatory Activities : The compound may modulate inflammatory pathways through enzyme inhibition or receptor modulation.

- Potential Drug Development : Its interaction with specific molecular targets suggests potential in drug design against neurodegenerative diseases and cancer therapies.

In Vitro Studies

In vitro studies have assessed the biological activity of related compounds. For example, a study evaluated a library of substituted piperazine derivatives for cytotoxicity against various cancer cell lines, revealing that certain derivatives exhibited significant anticancer effects.

In Vivo Studies

While specific data on this compound is limited, related compounds have shown promising results in animal models for cancer treatment and infection control. These studies are crucial for confirming the therapeutic potential observed in vitro.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Unsubstituted Piperazine

Piperazine (C₄H₁₀N₂), the parent compound, lacks substituents on the piperazine ring. Key differences include:

- Conformational Flexibility : Unsubstituted piperazine exhibits free rotation around the N–C bonds, enabling diverse binding modes. In contrast, the methyl group at position-2 in 1,4-bis(4-tert-butylbenzoyl)-2-methylpiperazine restricts rotation, favoring specific conformations that enhance selectivity in receptor binding .

- Thermal Stability: Piperazine-based frameworks (e.g., aluminophosphates) show temperature-dependent structural variations. At 160°C, 2-methylpiperazine directs layered aluminophosphates with distinct sheet topologies compared to piperazine. However, at 190°C, this structural divergence disappears, indicating temperature-dependent steric effects .

| Property | Piperazine | 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine |

|---|---|---|

| Conformational Flexibility | High | Restricted by position-2 methyl group |

| Non-bonding Interaction Energy (kJ/mol) | -132.50 (AP2pip) | -81.91 (APMeP150) |

| Temperature Sensitivity | Low | High (structure-directing effects at ≤160°C) |

Comparison with 2-Methylpiperazine Derivatives

2-Methylpiperazine derivatives share the position-2 methyl group but differ in substituents at positions 1 and 4:

- Biological Activity: 2-Methylpiperazine derivatives, such as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride, act as protein kinase C inhibitors. The methyl group enhances metabolic stability and binding to hydrophobic enzyme pockets .

- Material Science Applications : In CeO₂-based slurries, 2-methylpiperazine exhibits stronger inhibition of SiO₂ removal (material removal rate, MRR) compared to unsubstituted piperazine. At pH 4, 10, and 12, it achieves a SiO₂/Si₃N₄ selectivity ratio of 16, attributed to enhanced steric hindrance and adsorption efficiency .

| Compound | Application | Key Finding |

|---|---|---|

| 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine | Catalysis/Pharmaceuticals | High lipophilicity for membrane penetration |

| 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | Enzyme Inhibition | IC₅₀ = 2 nM for 5-HT2 receptor antagonism |

| 1,4-Bis(2-hydroxyethyl)piperazine | Chelation/Surfactants | Particle size reduction in CeO₂ slurries (30–90 nm) |

Comparison with tert-Butyl-Substituted Piperazines

Compounds like 1,4-bis(4-chlorobenzhydryl)piperazine and 1,4-bis(tert-butoxycarbonyl)piperazine highlight the role of bulky substituents:

- Stereoelectronic Effects : The tert-butyl group in 1,4-bis(4-tert-butylbenzoyl)-2-methylpiperazine increases steric bulk, reducing rotational freedom and enhancing binding specificity. For example, hydrazone inhibitors with tert-butylbenzoyl groups show resistance to mutations in HIV-1 ribonuclease H (e.g., Y501), underscoring their stability in enzyme-substrate interactions .

- Synthetic Utility : tert-Butyl groups are often used as protective moieties. In 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, tert-butyloxycarbonyl (Boc) groups facilitate stepwise synthesis of peptide-like structures .

Biological Activity

1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine has a unique structure that contributes to its biological activity. The compound consists of a piperazine ring substituted with two 4-tert-butylbenzoyl groups, which enhances lipophilicity and possibly influences its interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of piperazine, including 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine, exhibit significant anticancer properties. Studies have shown that similar compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines through mechanisms such as:

- Caspase Activation : Induction of caspase-3 activity leading to programmed cell death.

- PI3K/Akt/mTOR Pathway Inhibition : Disruption of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial potential. Similar piperazine derivatives have demonstrated activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

The biological activity of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical cellular processes. For instance, it could inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : By binding to receptors or interacting with cellular proteins, the compound may alter signaling pathways that regulate cell growth and apoptosis.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. For example:

These studies highlight the varying degrees of potency and specificity among different derivatives.

In Vivo Studies

In vivo evaluations are necessary to confirm the therapeutic potential observed in vitro. While specific data on 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine is limited, related compounds have shown promising results in animal models for cancer treatment and infection control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.